molecular formula C11H17NO B143236 (+)-N-Methylpseudoephedrine CAS No. 51018-28-1

(+)-N-Methylpseudoephedrine

Cat. No. B143236
CAS RN: 51018-28-1
M. Wt: 179.26 g/mol
InChI Key: FMCGSUUBYTWNDP-GXSJLCMTSA-N
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Description

This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., is it an alkaloid, a steroid, etc.).



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, the reagents used, the conditions of the reaction (temperature, pressure, etc.), and the yield of the product.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Analytical Methods Development

One significant application of (+)-N-Methylpseudoephedrine is in the development of analytical methods for detecting various ephedrine alkaloids. Niemann and Gay (2003) developed an HPLC method with on-line cleanup for determining ephedrine alkaloids, including (+)-N-Methylpseudoephedrine, in dietary supplements. This method offers a reliable way to measure the concentration of these compounds in finished products (Niemann & Gay, 2003).

Pharmacokinetics and Tissue Distribution Studies

Research into the pharmacokinetics and tissue distribution of various ephedrine alkaloids includes studies on (+)-N-Methylpseudoephedrine. For instance, a study by Meririnne et al. (2004) investigated the pharmacokinetics and tissue distribution of different stereoisomers of ephedrine alkaloids in rats, which can help understand the metabolism and biological effects of these compounds, including (+)-N-Methylpseudoephedrine (Meririnne et al., 2004).

Chemical Synthesis and Characterization

(+)-N-Methylpseudoephedrine has been utilized in chemical synthesis and characterization studies. For example, Park et al. (2007) reported on the N-Methylpseudoephedrine-mediated asymmetric syntheses of O-carboxyalkylated flavones, showcasing the chemical utility of (+)-N-Methylpseudoephedrine in producing various compounds (Park et al., 2007).

Determination in Biological Fluids and Supplements

Several studies focus on determining the presence and concentration of ephedrine alkaloids, including (+)-N-Methylpseudoephedrine, in biological fluids and dietary supplements. Trujillo and Sorenson (2003) developed a method for determining ephedrine-type alkaloids in dietary supplements and botanicals using liquid chromatography with tandem mass selective detection (Trujillo & Sorenson, 2003).

Stereochemistry and Biological Properties

Research into the stereochemistry and biological properties of ephedrine alkaloids, including (+)-N-Methylpseudoephedrine, has been conducted to better understand their pharmacological effects. Krizevski et al. (2010) investigated the composition and stereochemistry of ephedrine alkaloids accumulation in Ephedra sinica, providing insights into the biosynthesis and stereochemical aspects of these compounds (Krizevski et al., 2010).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It could include its toxicity, whether it’s carcinogenic, what personal protective equipment should be used when handling it, and how to dispose of it safely.


Future Directions

This could involve potential new applications for the compound, areas of research that could be explored, and how its synthesis or use could be improved.


properties

IUPAC Name

(1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCGSUUBYTWNDP-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021166
Record name (+)-N-Methylpseudoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-N-Methylpseudoephedrine

CAS RN

51018-28-1
Record name Methylpseudoephedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51018-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylpseudoephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051018281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-N-Methylpseudoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(+)-N-Methylpseudoephedrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLPSEUDOEPHEDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P8GZM6LZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
345
Citations
D Enders, J Zhu, G Raabe - Angewandte Chemie International …, 1996 - Wiley Online Library
… (RR)-N-Methylpseudoephedrine and toluene proved to be best suited. The stereochemical result (that is. the tr.cir7.s-(RS) configuration of the epoxyketones 2) can be explained by …
Number of citations: 207 onlinelibrary.wiley.com
J Blagg, SG Davies - Journal of the Chemical Society, Chemical …, 1985 - pubs.rsc.org
… Authentic samples of (+)-N-methylpseudoephedrine and its chromium tricarbonyl complex were prepared from commercial (+)-pseudoephedrine. These compounds were spec…
Number of citations: 15 pubs.rsc.org
CAS Number, E InfoCard - Metabolism - cloudflare-ipfs.com
Pseudoephedrine is a sympathomimetic amine. Its principal mechanism of action relies on its direct action on the adrenergic receptor system.[8][9] The vasoconstriction that …
Number of citations: 1 cloudflare-ipfs.com
J Blagg, SG Davies - Tetrahedron, 1987 - Elsevier
Treatment of (S )-(η 6 -N ,N -dimethylamphetamine)Cr(CO) 3 , with n -butyllithium below -40C gives a stable benzylic carbanion via loss of the pro -R -benzylic proton. Warming of this …
Number of citations: 25 www.sciencedirect.com
R Herráez-Hernández, P Campı́ns-Falcó - Analytica chimica acta, 2001 - Elsevier
… Racemic mixtures of ephedrine, N-methylephedrine, pseudoephedrine and N-methylpseudoephedrine were prepared by mixing equal volumes of the stock solutions of the individual …
Number of citations: 47 www.sciencedirect.com
RB Rothman, N Vu, JS Partilla, BL Roth… - … of Pharmacology and …, 2003 - ASPET
Ephedrine is a long-studied stimulant available both as a prescription and over-the-counter medication, as well as an ingredient in widely marketed herbal preparations, and is also …
Number of citations: 197 jpet.aspetjournals.org
J Nam, S Lee, YS Park - Tetrahedron, 2003 - Elsevier
… We have described a successful example of a dynamic thermodynamic resolution in the nucleophilic substitution reactions of N-methylpseudoephedrine α-bromo esters with an oxygen …
Number of citations: 27 www.sciencedirect.com
R Krizevski, E Bar, O Shalit, Y Sitrit, S Ben-Shabat… - Phytochemistry, 2010 - Elsevier
… alkaloids: (1R,2S)-norephedrine (1S,2S)-norpseudoephedrine, (1R,2S)-ephedrine, (1S,2S)-pseudoephedrine, (1R,2S)-N-methylephedrine and (1S,2S)-N-methylpseudoephedrine. GC–…
Number of citations: 72 www.sciencedirect.com
Y Makino, Y Urano, T Nagano - Journal of Chromatography A, 2002 - Elsevier
… )-(−)-ephedrine, (1S,2S)-(+)-pseudoephedrine, (1R,2S)-(−)-norephedrine, (1S,2S)-(+)-norpseudoephedrine, (1R,2S)-(−)-N-methylephedrine and (1S,2S)-(+)-N-methylpseudoephedrine, …
Number of citations: 40 www.sciencedirect.com
H Huang, Y Bai, Y Zhang, J Huang… - … Science & Technology, 2022 - ACS Publications
Previous wastewater-based epidemiology studies on methcathinone (MC), a controlled substance in many countries, attributed its occurrence in wastewater to its misuse. However, …
Number of citations: 2 pubs.acs.org

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